molecular formula C20H18F2N2O5S B2761563 N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide CAS No. 1207040-89-8

N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide

Cat. No.: B2761563
CAS No.: 1207040-89-8
M. Wt: 436.43
InChI Key: SABMHBIPNANFRZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide is a synthetic organic compound It is characterized by the presence of a difluorophenyl group, a dimethylsulfamoyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide typically involves multiple steps:

    Formation of the difluorophenyl intermediate:

    Furan ring formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling reactions: The final step involves coupling the difluorophenyl intermediate with the furan ring and the sulfamoyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The difluorophenyl group may undergo nucleophilic aromatic substitution reactions, especially at positions ortho or para to the fluorine atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation products: Furan-2,5-dione derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate due to its unique structural features. It may exhibit activity against certain biological targets.

    Biological Probes: Use as a probe to study biological pathways and interactions.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfamoyl group may participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide
  • N-(3,5-difluorophenyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide

Uniqueness

N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which may influence its chemical reactivity and biological activity. The combination of the difluorophenyl group with the furan and sulfamoyl groups also contributes to its distinct properties.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O5S/c1-24(2)30(26,27)19-10-8-14(29-19)12-28-18-6-4-3-5-15(18)20(25)23-17-11-13(21)7-9-16(17)22/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABMHBIPNANFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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